Trimethyl(phenylethynyl)tin
Overview
Description
Trimethyl(phenylethynyl)tin is an organotin compound with the chemical formula C6H5C≡CSn(CH3)3 . It is known for its applications in organic synthesis and materials science. The compound consists of a tin atom bonded to a phenylethynyl group and three methyl groups, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(phenylethynyl)tin can be synthesized through several methods. One common route involves the reaction of trimethyltin chloride with phenylacetylene in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Trimethyl(phenylethynyl)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form different organotin compounds.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives .
Scientific Research Applications
Trimethyl(phenylethynyl)tin has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Materials Science: The compound is employed in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug development and as a catalyst in biochemical reactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which trimethyl(phenylethynyl)tin exerts its effects involves the interaction of the tin atom with various molecular targets. The phenylethynyl group can participate in π-π interactions, while the methyl groups provide steric hindrance. These interactions influence the reactivity and selectivity of the compound in different chemical reactions .
Comparison with Similar Compounds
Trimethyl(phenyl)tin: Similar structure but lacks the ethynyl group.
Trimethyl(vinyl)tin: Contains a vinyl group instead of a phenylethynyl group.
Trimethyl(ethynyl)tin: Has an ethynyl group without the phenyl ring.
Uniqueness: Trimethyl(phenylethynyl)tin is unique due to the presence of both the phenyl and ethynyl groups, which confer distinct reactivity and selectivity. This makes it a valuable reagent in organic synthesis and materials science .
Properties
IUPAC Name |
trimethyl(2-phenylethynyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H;3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYZHXHYNLXWAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370143 | |
Record name | Trimethyl(phenylethynyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-95-7 | |
Record name | Trimethyl(phenylethynyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1199-95-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.